Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid
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Overview
Description
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is a boronic acid derivative with the molecular formula C14H8B2Cl4O5 and a molecular weight of 419.64 . This compound is part of the organoboronic acid family, which is known for its versatility in organic synthesis and its applications in various fields such as material science, medicinal chemistry, and chemical biology .
Preparation Methods
The synthesis of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid typically involves the reaction of 3-chloro-5-(chlorocarbonyl)phenylboronic acid with a diboronic acid reagent under controlled conditions . The reaction conditions often require the use of a catalyst, such as a palladium or gold catalyst, and may involve steps like dechlorination and borylation
Chemical Reactions Analysis
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction:
Common reagents used in these reactions include palladium or gold catalysts, and the reactions often require specific conditions such as controlled temperature and pressure . Major products formed from these reactions include various boronic esters and other organoboronic compounds.
Scientific Research Applications
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with unique properties.
Medicinal Chemistry: It plays a role in the synthesis of pharmaceutical compounds and drug discovery.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes
Mechanism of Action
The mechanism of action of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid involves its ability to form reversible covalent bonds with other molecules. This property is particularly useful in catalysis and the formation of complex molecular structures
Comparison with Similar Compounds
Similar compounds to Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid include other organoboronic acids such as phenylboronic acid and 3,5-dichlorophenylboronic acid . Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of multiple boronic acid groups, which enhance its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
(3-carbonochloridoyl-5-chlorophenyl)-[(3-carbonochloridoyl-5-chlorophenyl)-hydroxyboranyl]oxyborinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8B2Cl4O5/c17-11-3-7(13(19)21)1-9(5-11)15(23)25-16(24)10-2-8(14(20)22)4-12(18)6-10/h1-6,23-24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPNYKSVNBUPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)Cl)(O)OB(C2=CC(=CC(=C2)Cl)C(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8B2Cl4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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